5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride
Description
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride (CAS: 21716-65-4) is a synthetic indole-2-carboxamide derivative with a chloro substituent at position 5, a methoxy group at position 3, and a pyrrolidinylmethyl-ethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies .
Properties
CAS No. |
21716-65-4 |
|---|---|
Molecular Formula |
C17H23Cl2N3O2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22ClN3O2.ClH/c1-3-21-8-4-5-12(21)10-19-17(22)15-16(23-2)13-9-11(18)6-7-14(13)20-15;/h6-7,9,12,20H,3-5,8,10H2,1-2H3,(H,19,22);1H |
InChI Key |
MCQYZEDWEOECSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Construction of the Indole Core with Substituents
Indole Core Formation: The indole nucleus is commonly synthesized via Fischer indole synthesis or related methods starting from phenylhydrazine derivatives and appropriate aldehydes or ketones. This step establishes the fundamental bicyclic structure essential for subsequent functionalization.
Introduction of the 5-Chloro Substituent: Electrophilic aromatic substitution is employed to introduce the chlorine atom at the 5-position of the indole ring. Chlorinating agents such as thionyl chloride or phosphorus pentachloride are typically used under controlled conditions to ensure regioselectivity and avoid over-chlorination.
Methoxylation at the 3-Position: The methoxy group at the 3-position is introduced either by direct methylation of a hydroxy precursor or by using methoxy-substituted starting materials. Methylation reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) are common.
Formation of the Carboxamide Linkage
Carboxylic Acid Activation: The 2-position of the indole ring is functionalized with a carboxylic acid group, which is then activated for amide bond formation. Activation methods include the use of carbonyldiimidazole (CDI), N,N’-dicyclohexylcarbodiimide (DCC), or other coupling agents.
Amide Bond Formation: The activated carboxylic acid intermediate is reacted with the amine component, 1-ethyl-2-pyrrolidinylmethylamine, to form the carboxamide linkage. This step is typically carried out under mild conditions to preserve the integrity of sensitive functional groups.
Salt Formation
- Hydrochloride Salt Preparation: The free base of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing water solubility and stability. This is usually done by dissolving the compound in an appropriate solvent (e.g., ethanol or ethyl acetate) and adding HCl gas or a solution of HCl.
| Step | Reagents/Conditions | Notes on Optimization |
|---|---|---|
| Indole core synthesis | Phenylhydrazine + aldehyde/ketone, acidic medium, heat | Control temperature to avoid side reactions |
| Chlorination at 5-position | Thionyl chloride or PCl5, inert solvent, low temperature | Use stoichiometric amounts to prevent over-chlorination |
| Methoxylation at 3-position | Methyl iodide or dimethyl sulfate, base (K2CO3), solvent (acetone) | Reaction time and base quantity optimized for yield |
| Carboxylic acid activation | CDI or DCC, dry solvent (e.g., dichloromethane), room temperature | Use dry conditions to prevent hydrolysis |
| Amide coupling | 1-ethyl-2-pyrrolidinylmethylamine, base (triethylamine), room temperature | Stoichiometry and reaction time critical |
| Hydrochloride salt formation | HCl gas or HCl solution, solvent (ethanol) | Controlled addition to avoid excess acid |
Yield and Purity: Optimized multi-step synthesis typically yields the target compound in moderate to high yields (50-80%) with purity exceeding 98% as confirmed by HPLC and NMR spectroscopy.
Characterization: The compound is characterized by ^1H and ^13C NMR, mass spectrometry, and elemental analysis. The presence of the chloro substituent and methoxy group is confirmed by characteristic chemical shifts and splitting patterns.
Stability: The hydrochloride salt form exhibits enhanced stability under ambient conditions compared to the free base, with reduced hygroscopicity and improved shelf life.
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Indole core synthesis | Phenylhydrazine, aldehyde/ketone, acid | Formation of indole nucleus |
| Chlorination | Thionyl chloride, low temperature | Introduction of 5-chloro substituent |
| Methoxylation | Methyl iodide, base | Introduction of 3-methoxy group |
| Carboxylic acid activation | CDI or DCC, dry solvent | Activation for amide bond formation |
| Amide coupling | 1-ethyl-2-pyrrolidinylmethylamine | Formation of carboxamide linkage |
| Hydrochloride salt formation | HCl gas or solution | Formation of stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
1,5,9-Cyclododecatriene, 1,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) are commonly used. The reactions are conducted under mild conditions to prevent over-reduction.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions. The conditions vary depending on the desired substitution product.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist for TRPV1 (transient receptor potential vanilloid 1) receptors. These receptors are crucial in pain sensation and inflammatory responses, suggesting that the compound may have utility in pain management therapies. The ability to modulate pain pathways positions it as a candidate for further pharmacological studies aimed at developing new analgesics.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires optimization to ensure high yields and purity. The presence of both chloro and methoxy substituents on the indole ring enhances its reactivity and biological activity, allowing for modifications that may improve its pharmacological profile.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxy-N-(pyrrolidinyl)indole | Similar indole core without chlorine | Potential neuroprotective effects |
| N-(Ethylpyrrolidinyl)indole | Lacks methoxy and carboxamide groups | Analgesic properties |
| 5-Bromo-N-(pyrrolidinyl)indole | Bromine instead of chlorine | Anticancer activity |
The specific combination of functional groups in 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride likely contributes to its distinct pharmacological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the interactions of this compound with various biological targets, yielding promising results. For instance, investigations into its binding affinities and selectivity towards different receptor subtypes are ongoing, which would inform its therapeutic potential further. The initial findings suggest that this compound could effectively modulate pain pathways, making it a candidate for development into new pain management therapies.
Mechanism of Action
The mechanism of action of 1,5,9-Cyclododecatriene, 1,5,9-trimethyl- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a core indole-2-carboxamide scaffold with analogs but differs in substituents and side chains, which critically influence activity and physicochemical properties. Key comparisons include:
Key Structural Insights :
- The pyrrolidinylmethyl-ethyl side chain introduces steric bulk and basicity, differing from the phenethyl or benzoylphenyl groups in other analogs, which may influence membrane permeability and target selectivity .
Physicochemical Properties :
Pharmacological Activity and Mechanisms
While direct activity data for the target compound is unavailable, insights can be inferred from structural analogs:
- Allosteric Modulation: Compounds like 11j and ORG27569 act as cannabinoid CB1 receptor negative allosteric modulators (NAMs).
- Lipid-Lowering Effects : highlights 5-methoxy/chloro indole-2-carboxamides as lipid-lowering agents. The target compound’s dual chloro-methoxy substitution may synergize to enhance this activity .
Biological Activity
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride, with the molecular formula C17H23ClN3O2 and a molecular weight of 372.3 g/mol, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a TRPV1 receptor antagonist. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features an indole ring, which is known for its presence in many biologically active molecules. Its unique structural components include:
- Chloro substituent : Enhances lipophilicity and may influence receptor interactions.
- Methoxy group : Contributes to the pharmacological profile and solubility.
The hydrochloride form increases water solubility, facilitating biological studies and potential therapeutic applications.
TRPV1 Antagonism
Research indicates that 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride acts as an antagonist for TRPV1 receptors. These receptors are pivotal in pain sensation and inflammatory responses, suggesting that this compound could be beneficial in pain management therapies. Studies have shown that compounds targeting TRPV1 can modulate pain pathways effectively, making this compound a candidate for further pharmacological exploration.
Binding Affinity and Selectivity
Further investigations are necessary to characterize the binding affinities and selectivity of 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride towards various receptor subtypes. Initial findings suggest that it may exhibit significant potency in binding to TRPV1 compared to other receptors, which could inform its therapeutic potential in treating chronic pain conditions.
Comparative Analysis with Similar Compounds
The biological activity of 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methoxy-N-(pyrrolidinyl)indole | Similar indole core without chlorine | Potential neuroprotective effects |
| N-(Ethylpyrrolidinyl)indole | Lacks methoxy and carboxamide groups | Analgesic properties |
| 5-Bromo-N-(pyrrolidinyl)indole | Bromine instead of chlorine | Anticancer activity |
The distinct combination of functional groups in 5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride likely contributes to its unique pharmacological profile compared to these similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring optimization of reaction conditions to achieve high yields and purity. The process may include:
- Formation of the indole ring structure.
- Introduction of chloro and methoxy groups.
- Finalization into the hydrochloride salt form.
Each step is critical for maintaining the integrity of the biological activity associated with the compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing indole-2-carboxamide derivatives like 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-3-methoxy-1H-indole-2-carboxamide hydrochloride?
- Answer : A general approach involves coupling indole carboxylic acid derivatives with amines using carbodiimide reagents (e.g., EDCI) and activators like HOBt in polar aprotic solvents (e.g., DMF). Post-reaction purification typically includes extraction (chloroform/water), acid/base washes, and recrystallization from ethanol or preparative TLC (silica gel, PE:EA = 8:1) . For this compound, the pyrrolidinylmethylamine moiety likely requires careful control of steric hindrance during coupling.
Q. How is the purity and structural integrity of the compound validated in academic research?
- Answer : Purity is assessed via HPLC (≥98% threshold), while structural confirmation relies on (e.g., δ 2.66 ppm for methyl groups, aromatic proton splitting patterns) and mass spectrometry (ESI-MS for [M+H] detection). Elemental analysis (C, H, N) is used to confirm empirical formulas .
Q. What pharmacological screening strategies are applied to evaluate analogs of this compound?
- Answer : Initial screening focuses on receptor-binding assays (e.g., serotonin or dopamine receptors due to the indole scaffold). Dose-response curves (IC) and selectivity profiles against off-target receptors are generated using radioligand displacement or functional assays (e.g., cAMP modulation) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify rate-limiting steps. For example, steric effects in the pyrrolidine-ethyl group may hinder amine coupling, requiring solvent optimization (e.g., DMF vs. THF). Computational tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation by narrowing solvent/base combinations .
Q. What advanced techniques resolve contradictions in stereochemical or crystallographic data for indole-carboxamide derivatives?
- Answer : Single-crystal X-ray diffraction (Stoe IPDS 2) resolves ambiguities in bond angles (e.g., C8—C7—C15—O1 = 159.8°) and torsion angles (e.g., −179.5° for C15—C7—C8—C1). Discrepancies between experimental and predicted geometries (e.g., from NMR NOE effects) are reconciled using Hirshfeld surface analysis .
Q. How do substituent effects on the indole ring (e.g., 5-Cl, 3-OCH) influence biological activity?
- Answer : Systematic SAR studies compare analogs with halogens (Cl, Br), methoxy groups, and aryl substitutions. For example, 5-Cl enhances metabolic stability, while 3-OCH modulates lipophilicity (logP). Contradictory activity data (e.g., higher potency but lower solubility) are resolved by balancing substituent electronic and steric contributions .
Q. What strategies address low yields in scaled-up synthesis of this compound?
- Answer : Reactor design (e.g., continuous-flow systems) improves mixing and heat transfer for exothermic coupling steps. Membrane separation technologies (e.g., nanofiltration) replace traditional extractions to isolate the hydrochloride salt. Process analytical technology (PAT) monitors reaction progress in real-time to minimize byproducts .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric centers are present.
- Data Contradictions : Cross-validate NMR assignments with and 2D techniques (HSQC, HMBC) when signal overlap occurs .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
